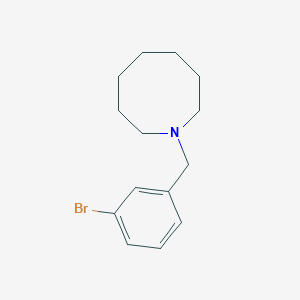
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea, also known as FBMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBMT is a thiourea derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to act as a competitive inhibitor of the TRPV1 ion channel. This compound binds to the channel and prevents the influx of calcium ions, which are responsible for pain sensation. This compound has also been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the inhibition of TRPV1-mediated pain responses, anti-inflammatory activity, and anticancer properties. This compound has also been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
One of the major advantages of N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea is its selectivity for the TRPV1 ion channel, which allows for the investigation of pain sensation and related biological processes. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which must be carefully considered when using the compound in lab experiments.
将来の方向性
There are several future directions for research on N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea, including the development of new derivatives with improved selectivity and efficacy. This compound could also be used as a tool for investigating the role of TRPV1 in various biological processes, including pain sensation, inflammation, and cancer. Additionally, the potential anxiolytic and antidepressant effects of this compound could be further explored for the development of new treatments for mood disorders. Overall, this compound has a wide range of potential applications in scientific research, and further investigation of the compound could lead to the development of new drugs and therapies.
合成法
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-methylphenylamine in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified using column chromatography. Other methods for synthesizing this compound have been reported in the literature, including the use of different starting materials and reaction conditions.
科学的研究の応用
N-(4-fluorobenzyl)-N'-(3-methylphenyl)thiourea has been widely used in scientific research as a tool for investigating various biological processes. One of the major applications of this compound is as a selective inhibitor of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that plays a key role in pain sensation, and this compound has been shown to effectively block TRPV1-mediated pain responses in animal models. This compound has also been reported to have anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-11-3-2-4-14(9-11)18-15(19)17-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUEILDGDMXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)




![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
